molecular formula C9H10N4O2S B13085068 Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate

Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate

Cat. No.: B13085068
M. Wt: 238.27 g/mol
InChI Key: RIBIBPMYXWZPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate is a chemical compound that belongs to the class of purine derivatives Purine derivatives are known for their significant roles in various biological processes, including DNA and RNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate typically involves the reaction of a purine derivative with a propanoate ester. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide derivative.

Scientific Research Applications

Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine derivative involved in DNA and RNA synthesis.

    Guanine: Another purine derivative with similar biological roles.

    Thioguanine: A sulfur-containing purine derivative used in chemotherapy.

Uniqueness

Methyl 3-(6-thioxo-1H-purin-9(6H)-yl)propanoate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its methyl ester group and thioxo functionality differentiate it from other purine derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 3-(6-sulfanylidene-3H-purin-9-yl)propanoate

InChI

InChI=1S/C9H10N4O2S/c1-15-6(14)2-3-13-5-12-7-8(13)10-4-11-9(7)16/h4-5H,2-3H2,1H3,(H,10,11,16)

InChI Key

RIBIBPMYXWZPTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=NC2=C1NC=NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.